molecular formula C15H19FN2O B8108352 2-(3-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

2-(3-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8108352
M. Wt: 262.32 g/mol
InChI Key: KBAAUFFHENERPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a nitrogen-containing spirocyclic compound featuring a fluorinated benzyl substituent at the 3-position of the aromatic ring. The 3-fluorobenzyl group likely enhances metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-13-4-1-3-12(9-13)10-18-8-6-15(14(18)19)5-2-7-17-11-15/h1,3-4,9,17H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAUFFHENERPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)CC3=CC(=CC=C3)F)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one, with the CAS number 1185195-29-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19FN2OC_{15}H_{19}FN_2O, with a molecular weight of 262.32 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC15H19FN2OC_{15}H_{19}FN_2O
Molecular Weight262.32 g/mol
CAS Number1185195-29-2

Research indicates that compounds similar to this compound may act as soluble epoxide hydrolase (sEH) inhibitors. sEH plays a critical role in the metabolism of fatty acid epoxides, which are involved in various physiological processes including inflammation and pain modulation. Inhibiting sEH can lead to increased levels of beneficial epoxides, potentially offering therapeutic benefits for conditions such as hypertension and pain management .

In Vitro Studies

In vitro studies have demonstrated that derivatives of diazaspiro compounds exhibit significant inhibitory effects on sEH activity. For instance, specific modifications in the chemical structure have been shown to enhance potency against sEH, leading to reduced blood pressure in hypertensive models .

In Vivo Studies

In vivo experiments using spontaneously hypertensive rats have confirmed that oral administration of related compounds results in significant reductions in mean blood pressure. This suggests that this compound could potentially be developed into a therapeutic agent for managing hypertension .

Case Study 1: Hypertension Management

A study involving a series of diazaspiro derivatives, including those similar to this compound, demonstrated their efficacy in lowering blood pressure in hypertensive rat models. The compounds were administered at doses of 30 mg/kg, resulting in statistically significant reductions in systolic blood pressure compared to control groups .

Case Study 2: Pain Modulation

Another study explored the analgesic properties of spirocyclic compounds related to this compound. The findings indicated that these compounds could modulate pain responses through their action on sEH, leading to increased levels of anti-inflammatory mediators and reduced pain perception in animal models .

Comparison with Similar Compounds

Structural Analogues with Fluorobenzyl Substitutions

7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)
  • Structure : 2,6-Difluorobenzyl and 4-methoxybenzyl substituents.
  • Activity : Potent acetylcholinesterase (AChE) inhibitor with in silico binding affinity comparable to donepezil, a standard Alzheimer’s therapy. The 2,6-difluoro substitution may optimize π-π stacking in the AChE active site .
  • Key Difference : The 3-fluorobenzyl group in the target compound may alter binding orientation due to distinct electronic and steric effects.
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one
  • Structure : Bis(4-fluorophenyl)methyl group.
  • Activity: Dopamine transporter (DAT) inhibitor for treating ADHD, depression, and substance abuse. The 4-fluoro groups enhance selectivity for DAT over serotonin/norepinephrine transporters .
  • Key Difference: The monofluorinated benzyl in the target compound may reduce DAT affinity but improve solubility compared to bulkier bis-aryl groups.
2-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetamide
  • Structure : 4-Fluorobenzyl in a triazaspiro framework.
  • Activity: Not explicitly stated, but triazaspiro systems are common in kinase and protease inhibitors. The 4-fluoro substitution may enhance metabolic stability .
  • Key Difference : The triazaspiro core vs. diazaspiro in the target compound could influence ring strain and hydrogen-bonding capacity.

Non-Fluorinated Benzyl Derivatives

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
  • Structure : Simple benzyl and phenyl substituents.
  • Used as a synthetic intermediate for CNS drug candidates .
  • Key Difference : Fluorine in the target compound likely improves pharmacokinetics (e.g., blood-brain barrier penetration) .

Chlorinated and Other Halogenated Analogs

8-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
  • Structure : Chloropyridinyl and trifluoromethyl groups.
  • Activity : Intermediate in WNT signaling inhibitors. The chloro and CF₃ groups contribute to hydrophobic interactions in enzyme binding pockets .
  • Key Difference : Chlorine’s larger size vs. fluorine may reduce selectivity due to steric hindrance.
2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
  • Structure : 2-Chlorobenzyl substituent.
  • Activity: Structural analog with uncharacterized bioactivity.

Physicochemical and Pharmacokinetic Properties

Compound Substituent Solubility Key Pharmacological Target Notable Feature
Target Compound 3-Fluorobenzyl Moderate (organic solvents) Unknown (likely CNS-related) Balanced lipophilicity for BBB penetration
20b 2,6-Difluorobenzyl Low aqueous AChE High AChE inhibition (in silico)
DAT Inhibitor Bis(4-fluorophenyl) Poor aqueous DAT Selective DAT modulation
8-(3-Chloro-5-CF₃-pyridinyl) Chloro + CF₃ Low WNT signaling Oral bioavailability in preclinical models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.